molecular formula C11H15NO3 B8208149 Tert-butyl 3-methoxypyridine-2-carboxylate

Tert-butyl 3-methoxypyridine-2-carboxylate

Cat. No.: B8208149
M. Wt: 209.24 g/mol
InChI Key: GKFXNZUVEYHYNW-UHFFFAOYSA-N
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Description

Tert-butyl 3-methoxypyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group attached to the 2-position of the pyridine ring and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methoxypyridine-2-carboxylate typically involves the esterification of 3-methoxypyridine-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: The major product is 3-formylpyridine-2-carboxylate.

    Reduction: The major product is 3-methoxypyridine-2-carbinol.

    Substitution: The major products depend on the nucleophile used, such as 3-aminopyridine-2-carboxylate when using an amine.

Scientific Research Applications

Tert-butyl 3-methoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-methoxypyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-methylpyridine-2-carboxylate
  • Tert-butyl 3-hydroxypyridine-2-carboxylate
  • Tert-butyl 3-aminopyridine-2-carboxylate

Uniqueness

Tert-butyl 3-methoxypyridine-2-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl 3-methoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)9-8(14-4)6-5-7-12-9/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFXNZUVEYHYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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